molecular formula C26H25ClN6O2 B12411551 Egfr-IN-37

Egfr-IN-37

カタログ番号: B12411551
分子量: 489.0 g/mol
InChIキー: KGPUEOFIYJJWCW-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egfr-IN-37 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor that plays a critical role in the regulation of cell growth, survival, proliferation, and differentiation. EGFR is often overexpressed or mutated in various cancers, making it a significant target for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-37 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques .

化学反応の分析

Types of Reactions

Egfr-IN-37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

Egfr-IN-37 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

類似化合物との比較

Egfr-IN-37 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its structure and binding affinity, which may result in different efficacy and resistance profiles . Similar compounds include:

特性

分子式

C26H25ClN6O2

分子量

489.0 g/mol

IUPAC名

1-[(3R)-3-[8-amino-1-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[1,5-a]pyrazin-3-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H25ClN6O2/c1-2-22(34)32-12-5-6-18(15-32)26-31-23(24-25(28)30-11-13-33(24)26)17-8-9-21(20(27)14-17)35-16-19-7-3-4-10-29-19/h2-4,7-11,13-14,18H,1,5-6,12,15-16H2,(H2,28,30)/t18-/m1/s1

InChIキー

KGPUEOFIYJJWCW-GOSISDBHSA-N

異性体SMILES

C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

正規SMILES

C=CC(=O)N1CCCC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。